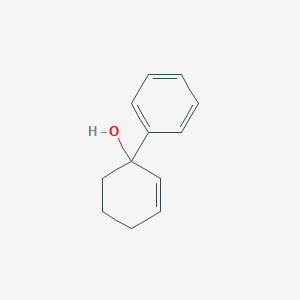

2-Cyclohexen-1-ol, 1-phenyl-

CAS No.: 60174-90-5

Cat. No.: VC16034119

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60174-90-5 |

|---|---|

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 1-phenylcyclohex-2-en-1-ol |

| Standard InChI | InChI=1S/C12H14O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-5,7-9,13H,2,6,10H2 |

| Standard InChI Key | KFFCUSDXQXMLDO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=CC(C1)(C2=CC=CC=C2)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Phenylcyclohex-2-en-1-ol features a six-membered cyclohexene ring with a double bond between carbon atoms 1 and 2. The hydroxyl group (-OH) is attached to carbon 1, while a phenyl group substitutes the same carbon, creating a sterically crowded environment . The IUPAC name, 1-phenylcyclohex-2-en-1-ol, reflects this arrangement. The compound’s structure is further validated by its exact mass (174.104 g/mol) and LogP value (2.614), indicating moderate hydrophobicity .

Stereochemical Considerations

Synthesis and Reaction Pathways

Catalytic Oxidation of Olefins

A notable synthesis route involves the oxidation of olefins using tert-butyl hydroperoxide (TBHP) in the presence of a manganese-based catalyst, , at 75°C in 1,2-dichloroethane . This method, adapted from Bagherzadeh et al. (2014), achieves a 98% yield for 2-cyclohexen-1-ol derivatives, though its applicability to 1-phenylcyclohex-2-en-1-ol requires further validation .

Procedure Overview:

-

Substrate Preparation: 1 mmol of the olefin precursor is dissolved in 2 mL of solvent.

-

Catalyst Addition: 3 mg of the manganese catalyst (0.01 mmol Mn) is introduced.

-

Reaction Initiation: TBHP is added equimolar to the substrate, initiating oxidation.

-

Product Isolation: Gas chromatography with chlorobenzene as an internal standard confirms product formation .

Alternative Routes

A 1992 study in Tetrahedron Letters describes the synthesis of 1-phenylcyclohex-2-en-1-ol via acid-catalyzed cyclization of phenyl-substituted dienols, though mechanistic details remain proprietary .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 174.24 g/mol | |

| Exact Mass | 174.104 g/mol | |

| LogP | 2.614 | |

| PSA | 20.23 Ų | |

| Melting/Boiling Points | Not reported |

The absence of melting and boiling point data highlights gaps in experimental characterization. Density and refractive index values are similarly undocumented, suggesting opportunities for future research .

Applications in Organic Chemistry

Intermediate in Pharmaceutical Synthesis

The compound’s hydroxyl and phenyl groups make it a candidate for synthesizing bioactive molecules. For example:

-

Anti-inflammatory Agents: Analogous cyclohexenol derivatives inhibit cyclooxygenase enzymes .

-

Antimicrobial Precursors: Phenyl-alcohol hybrids exhibit activity against Gram-positive bacteria .

Polymer Chemistry

The double bond in the cyclohexene ring enables polymerization via radical or cationic mechanisms. Potential applications include:

-

Thermosetting Resins: Cross-linking agents for high-temperature materials.

-

Functional Monomers: Incorporation into copolymers for tailored mechanical properties.

Biological Activity and Toxicology

Current understanding of 1-phenylcyclohex-2-en-1-ol’s biological effects is speculative. Structural analogs, such as cyclohexanol and 2-cyclohexen-1-one, demonstrate low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the phenyl substitution may alter metabolic pathways . In vitro studies are needed to assess cytotoxicity, genotoxicity, and enzymatic interactions.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Cyclohexanol | Saturated ring; no phenyl group | |

| 2-Cyclohexen-1-one | Carbonyl group instead of -OH | |

| 1-Phenylcyclohexanol | Saturated ring; no double bond |

The dual functionality of 1-phenylcyclohex-2-en-1-ol distinguishes it from analogs, enabling unique reactivity in electrophilic addition and oxidation reactions .

Future Research Directions

-

Synthesis Optimization: Developing enantioselective routes for stereoisomer production.

-

Property Characterization: Measuring thermodynamic and spectroscopic parameters.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume